molecular formula C9H16N2O3 B14866075 (3-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid

(3-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14866075
M. Wt: 200.23 g/mol
InChI Key: BKKAUSHIHDEIMC-UHFFFAOYSA-N
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Description

(®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID is a chiral compound with a piperazine ring structure It is characterized by the presence of an isopropyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Oxidation to Form the Ketone: The oxidation of the piperazine ring to introduce the oxo group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of (®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-ISOPROPYL-PIPERAZINE: A related compound with a similar piperazine ring structure but lacking the oxo and carboxylic acid groups.

Uniqueness

(®-3-ISOPROPYL-2-OXO-PIPERAZIN-1-YL)-ACETIC ACID is unique due to its specific chiral configuration and the presence of both the isopropyl and carboxylic acid functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-(2-oxo-3-propan-2-ylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C9H16N2O3/c1-6(2)8-9(14)11(4-3-10-8)5-7(12)13/h6,8,10H,3-5H2,1-2H3,(H,12,13)

InChI Key

BKKAUSHIHDEIMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(CCN1)CC(=O)O

Origin of Product

United States

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